molecular formula C24H29N3O4S B2586961 4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline CAS No. 866848-47-7

4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline

Cat. No.: B2586961
CAS No.: 866848-47-7
M. Wt: 455.57
InChI Key: WHJPAHMLBRCURY-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with ethylpiperazine, dimethoxy groups, and a methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via methylation of the hydroxyl groups on the quinoline ring using methyl iodide and a base like potassium carbonate.

    Attachment of the Ethylpiperazine Moiety: The ethylpiperazine group is introduced through nucleophilic substitution, where the quinoline derivative reacts with 1-ethylpiperazine in the presence of a suitable base.

    Sulfonylation: The final step involves the sulfonylation of the quinoline derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain types of cancer cells, bacteria, or viruses, making it a candidate for drug development. Its ability to interact with various biological targets, such as enzymes or receptors, is of particular interest.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its structural features make it suitable for incorporation into polymers or other advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazin-1-yl)-6,7-dimethoxyquinoline: Similar structure but lacks the sulfonyl group.

    6,7-Dimethoxy-3-(4-methylbenzenesulfonyl)quinoline: Similar structure but lacks the piperazine group.

    4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxyquinoline: Similar structure but lacks the sulfonyl group.

Uniqueness

The uniqueness of 4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the ethylpiperazine and sulfonyl groups enhances its potential interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S/c1-5-26-10-12-27(13-11-26)24-19-14-21(30-3)22(31-4)15-20(19)25-16-23(24)32(28,29)18-8-6-17(2)7-9-18/h6-9,14-16H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJPAHMLBRCURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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